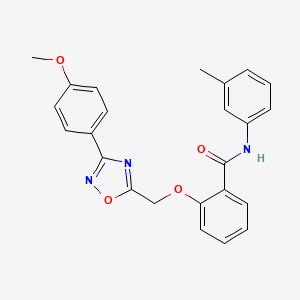
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In materials science, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions. In biochemistry, this compound has been studied for its potential role in modulating the activity of various enzymes.
Mécanisme D'action
The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth, leading to cell death. Additionally, this compound may interact with metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects
Studies have shown that 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. This compound has also been shown to exhibit fluorescence properties, making it a potential probe for detecting metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide in lab experiments include its potential as a fluorescent probe for metal ions and its potential as an anticancer agent. However, limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.
Orientations Futures
For the study of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide include further investigation of its mechanism of action, its potential as a therapeutic agent for cancer treatment, and its potential as a fluorescent probe for detecting metal ions. Additionally, studies could be conducted to determine the safety and efficacy of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide involves the reaction of 4-methoxybenzohydrazide with methyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate, followed by the reaction of the resulting intermediate with 4-methylbenzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
Propriétés
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-6-5-7-18(14-16)25-24(28)20-8-3-4-9-21(20)30-15-22-26-23(27-31-22)17-10-12-19(29-2)13-11-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWTYOKSOVTOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)

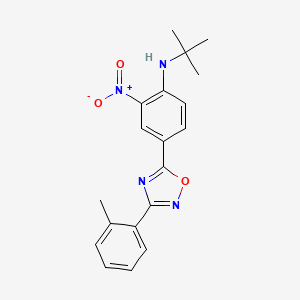
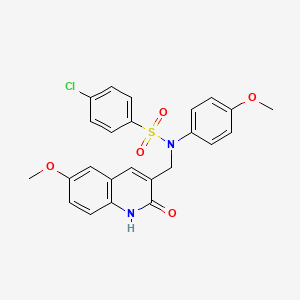
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

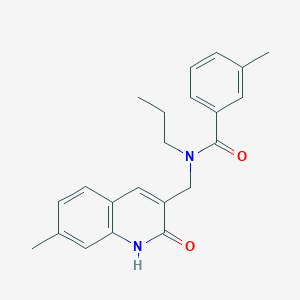
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)

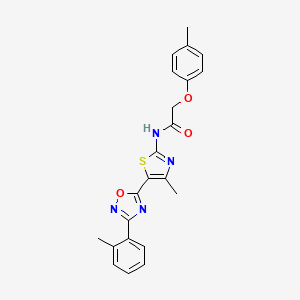
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)
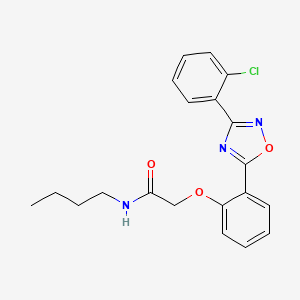
![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)